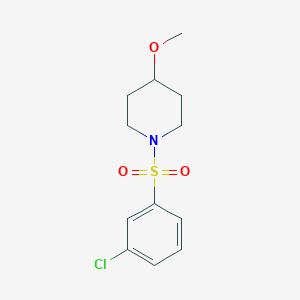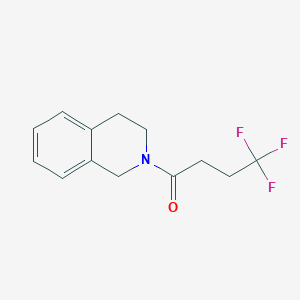![molecular formula C12H12F3NO2S B12238780 4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine](/img/structure/B12238780.png)
4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 3-(trifluoromethoxy)benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine typically involves the reaction of thiomorpholine with 4-(trifluoromethoxy)benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and stability, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethoxy)benzyl bromide
- Thiazole derivatives
Uniqueness
4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine is unique due to the presence of both a thiomorpholine ring and a trifluoromethoxybenzoyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C12H12F3NO2S |
|---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
thiomorpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C12H12F3NO2S/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)16-4-6-19-7-5-16/h1-3,8H,4-7H2 |
InChI Key |
PINJUVMHEWMZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B12238697.png)
![2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12238703.png)
![1-(2,6-Difluorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B12238709.png)
![2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B12238717.png)
![2-methyl-3-({4-[2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12238718.png)
![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12238720.png)
![2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B12238725.png)
![N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12238727.png)
![1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12238752.png)
![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B12238754.png)
![1-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropane-1-carboxamide](/img/structure/B12238761.png)


![3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B12238793.png)
